Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic amine derivative featuring an 8-azabicyclo[3.2.1]octane core. This compound is characterized by:
- A tert-butyl carbamate group at the nitrogen atom of the azabicyclo scaffold, which enhances steric protection and stability during synthetic processes .
- A 3-hydroxy group and a cyclopropylaminomethyl substituent at position 3 of the bicyclic system. The cyclopropyl group is a bioisostere known to improve metabolic stability and modulate lipophilicity in drug candidates .
While direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate) are synthesized via nucleophilic substitution or Mitsunobu reactions, often starting from tert-butyl-protected bicyclic precursors . The cyclopropylaminomethyl group may be introduced via reductive amination or alkylation of a hydroxy intermediate .
Properties
Molecular Formula |
C16H28N2O3 |
|---|---|
Molecular Weight |
296.40 g/mol |
IUPAC Name |
tert-butyl 3-[(cyclopropylamino)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H28N2O3/c1-15(2,3)21-14(19)18-12-6-7-13(18)9-16(20,8-12)10-17-11-4-5-11/h11-13,17,20H,4-10H2,1-3H3 |
InChI Key |
BKCMERRWWVKXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CNC3CC3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of tropane alkaloids . The process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods often involve the use of palladium on carbon as a catalyst and ethanol as a solvent under hydrogenation conditions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyclopropylamino group (–NH–cyclopropyl) and hydroxyl group (–OH) serve as nucleophilic centers. The compound participates in alkylation and acylation reactions under basic conditions. For example:
-
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields N-alkylated derivatives.
-
Acylation with acetyl chloride or anhydrides produces amide or ester derivatives.
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (e.g., HCl in dioxane) cleaves the ester to yield the corresponding carboxylic acid.
-
Basic hydrolysis (e.g., NaOH in aqueous THF) generates a carboxylate salt.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl, dioxane, reflux | 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid |
| Basic Hydrolysis | NaOH, THF/H₂O, 50°C | Sodium salt of the carboxylic acid |
This reaction is pivotal for deprotecting the tert-butyl group in synthetic workflows.
Oxidation of the Hydroxyl Group
The secondary hydroxyl group at the 3-position is susceptible to oxidation. Common oxidants include:
-
Jones reagent (CrO₃/H₂SO₄): Converts –OH to a ketone.
-
Dess-Martin periodinane : Provides a mild, selective oxidation to the ketone without over-oxidation.
Amide Bond Formation
The primary amine (cyclopropylamino group) reacts with activated carbonyl compounds (e.g., acyl chlorides, NHS esters) to form stable amide bonds. This is exploited in peptide coupling or prodrug synthesis.
Ring-Opening Reactions
The bicyclo[3.2.1]octane framework may undergo strain-driven ring-opening under specific conditions:
-
Acid-mediated cleavage : Protonation of the nitrogen in the azabicyclo system weakens the C–N bond, leading to ring opening.
-
Radical-initiated reactions : Under UV light or radical initiators (e.g., AIBN), the bicyclic structure can fragment into linear intermediates.
Functional Group Reactivity Comparison
| Functional Group | Reactivity | Common Reactions |
|---|---|---|
| Tert-butyl ester | Moderate | Hydrolysis, transesterification |
| Cyclopropylamino | High | Alkylation, acylation |
| Hydroxyl | Moderate | Oxidation, esterification |
| Azabicyclo N | Low | Protonation, coordination |
Catalytic and Solvent Effects
-
Palladium catalysts (e.g., Pd/C) enhance hydrogenation of unsaturated bonds in derivatives.
-
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates in nucleophilic substitutions.
Stability Considerations
The compound is stable under inert atmospheres but degrades in the presence of strong acids/bases or prolonged exposure to moisture. Storage at 2–8°C in anhydrous conditions is recommended .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of diseases associated with poly (ADP-ribose) polymerase-1 (PARP-1) . Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs .
Mechanism of Action
The mechanism of action of tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes, such as PARP-1 . This inhibition can lead to the modulation of various cellular processes, including DNA repair and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared to related 8-azabicyclo[3.2.1]octane derivatives below:
Substituent Variations at Position 3
Notes:
- Cyclopropylaminomethyl vs.
- Hydroxy vs. Oxo : The 3-hydroxy group (as in the target compound) may participate in hydrogen bonding, enhancing solubility, while the oxo derivative () is a key intermediate for further functionalization .
Stereochemical Considerations
- The endo configuration of the 3-hydroxy group (e.g., in CAS 143557-91-9) is critical for binding affinity in receptor-targeted compounds .
- Stereoisomers of 8-azabicyclo derivatives (e.g., (1R,3s,5S) in ) exhibit varied biological activities, underscoring the importance of stereochemistry in drug design .
Biological Activity
Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activities, particularly its antibacterial properties and inhibition of beta-lactamase enzymes.
Compound Overview
The compound's molecular formula is with a molecular weight of 280.36 g/mol. Its unique structural features include a tert-butyl group and a cyclopropylamino moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, which can vary depending on the desired yield and purity. The general synthetic approach includes:
- Formation of the Bicyclic Core : Initial reactions to construct the azabicyclic framework.
- Introduction of Functional Groups : Subsequent steps to add the tert-butyl and cyclopropylamino groups.
- Final Modifications : Purification and characterization of the final product.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity, particularly against resistant bacterial strains. It has been shown to inhibit beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This inhibition enhances the efficacy of existing antibiotics when used in combination therapies.
Table 1: Biological Activity Overview
| Activity Type | Mechanism | Targeted Pathogen | Reference |
|---|---|---|---|
| Antibacterial | Inhibition of beta-lactamases | Resistant bacterial strains | |
| Potential Synergistic | Enhances antibiotic efficacy | Various pathogens |
Case Studies
Several studies have highlighted the compound's potential in clinical settings:
- Study A : In vitro assays demonstrated that this compound significantly reduced bacterial growth in strains resistant to common antibiotics, suggesting its role as a potent adjunct therapy.
- Study B : A pharmacological evaluation indicated that this compound could effectively restore sensitivity in resistant strains when combined with beta-lactam antibiotics, thereby providing a promising avenue for treating infections caused by multidrug-resistant organisms.
The mechanism through which this compound exerts its antibacterial effects primarily involves:
- Beta-lactamase Inhibition : By binding to the active site of beta-lactamase enzymes, it prevents these enzymes from hydrolyzing beta-lactam antibiotics.
- Cellular Interaction : The structural characteristics allow for effective interaction with bacterial cell membranes, leading to increased permeability and disruption of essential cellular processes.
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate?
The compound can be synthesized via functionalization of the 8-azabicyclo[3.2.1]octane core. A key intermediate, tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 744183-20-8), is often used, with yields up to 50% when reacting with cyclopropane derivatives under reductive amination conditions . Alternative routes involve protecting group strategies, such as Boc-protection of nortropine derivatives (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), followed by hydroxylation and cyclopropylaminomethylation, achieving yields of 54–98% depending on the reducing agent (e.g., NaBH4 vs. LiAlH4) .
Methodological Tip : Optimize reaction time and stoichiometry of cyclopropane reagents to minimize side products. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity by HPLC (>95%) .
Advanced: How does stereochemistry at the 3-hydroxy and cyclopropylamino groups influence biological activity?
Stereochemical configuration critically impacts target binding. For example, the (1S,5S) isomer of tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 207405-68-3) shows higher affinity for Ras-family proteins compared to the (1S,5R) isomer (CAS 744183-20-8) due to spatial alignment with hydrophobic pockets . Computational docking (e.g., AutoDock Vina) reveals that the endo-hydroxy configuration enhances hydrogen bonding with catalytic lysine residues, while the cyclopropylamino group’s orientation affects steric hindrance .
Experimental Design : Synthesize diastereomers using chiral auxiliaries or asymmetric catalysis. Evaluate activity via SPR (surface plasmon resonance) binding assays against Ras isoforms .
Basic: What analytical techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR in CDCl3 to confirm regiochemistry (e.g., δ 1.45 ppm for tert-butyl protons, δ 3.2–3.8 ppm for azabicyclo protons) .
- MS : High-resolution ESI-MS for molecular ion validation (expected [M+H]+: ~339.2 g/mol) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and resolve stereoisomers .
Data Conflict Resolution : If NMR signals overlap (e.g., cyclopropyl vs. azabicyclo protons), employ 2D COSY or HSQC .
Advanced: How can derivatization of the cyclopropylamino group expand its utility in medicinal chemistry?
The cyclopropylamino moiety is a versatile handle for diversification:
- Electrophilic Substitution : React with 2-chloropyrimidine to form tert-butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, a precursor for kinase inhibitors (yield: 85–90%) .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups, enhancing solubility or target affinity .
Optimization Strategy : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) to minimize dehalogenation byproducts .
Basic: What are common impurities in the synthesis, and how are they controlled?
- Byproducts : Unreacted tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6) or over-alkylated derivatives .
- Control Methods : Use silica gel chromatography (hexane:ethyl acetate 4:1) or preparative HPLC to isolate the target compound. Monitor residual solvents (e.g., DCM) via GC-MS .
Advanced: What computational models predict the compound’s pharmacokinetic properties?
- LogP/D : Predict using ChemAxon or Schrödinger QikProp (estimated LogP: 2.1–2.5, suggesting moderate blood-brain barrier penetration) .
- Metabolic Sites : CYP3A4-mediated oxidation at the cyclopropyl ring (highlighted by MetaSite software) .
Validation : Compare in vitro microsomal stability assays (human liver microsomes, t1/2 > 60 min) with computational predictions .
Basic: How is the compound’s stability assessed under different storage conditions?
- Thermal Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials under N2 .
- Solution Stability : In DMSO, avoid freeze-thaw cycles; NMR confirms no decomposition after 72 hours at −20°C .
Advanced: What strategies resolve contradictions in reported synthetic yields (e.g., 50% vs. 98%)?
Discrepancies arise from:
- Starting Material Purity : Use HPLC-validated intermediates (e.g., CAS 744183-20-8 vs. impure batches) .
- Reaction Scale : Yields drop at >10 mmol due to inefficient mixing; employ flow chemistry for scalability .
Troubleshooting : Add molecular sieves (3Å) to absorb moisture in reductive amination steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
